Cas no 596844-18-7 (1H,4H,5H,6H-cyclopentacpyrazol-4-one)
1H,4H,5H,6H-cyclopentacpyrazol-4-one Chemical and Physical Properties
Names and Identifiers
-
- 5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one
- 5,6-dihydro-1H-cyclopenta[c]pyrazol-4-one
- DA-04551
- SCHEMBL26097676
- CS-0242705
- 596844-18-7
- 1H,4H,5H,6H-cyclopenta(c)pyrazol-4-one
- 2H,5H,6H-cyclopenta[c]pyrazol-4-one
- D85467
- 843-627-2
- 5,6-Dihydro-4(1H)-cyclopentapyrazolone
- AKOS002682457
- 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one
- EN300-254096
- 4(1H)-Cyclopentapyrazolone, 5,6-dihydro-
- SCHEMBL5944129
- WYA84418
- 1H,4H,5H,6H-cyclopentacpyrazol-4-one
-
- MDL: MFCD13816234
- Inchi: 1S/C6H6N2O/c9-6-2-1-5-4(6)3-7-8-5/h3H,1-2H2,(H,7,8)
- InChI Key: FBAMWFMIJZIVKS-UHFFFAOYSA-N
- SMILES: O=C1C2C=NNC=2CC1
Computed Properties
- Exact Mass: 122.048012819Da
- Monoisotopic Mass: 122.048012819Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 45.8Ų
1H,4H,5H,6H-cyclopentacpyrazol-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD02722-5g |
5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one |
596844-18-7 | 95% | 5g |
$1650 | 2023-09-07 | |
| TRC | H325950-2.5mg |
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one |
596844-18-7 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H325950-5mg |
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one |
596844-18-7 | 5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H325950-25mg |
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one |
596844-18-7 | 25mg |
$ 295.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | D775881-1g |
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one |
596844-18-7 | 95% | 1g |
$695 | 2022-11-02 | |
| eNovation Chemicals LLC | D775881-5g |
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one |
596844-18-7 | 95% | 5g |
$1385 | 2022-11-02 | |
| Chemenu | CM360053-5g |
5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one |
596844-18-7 | 95% | 5g |
$5693 | 2023-02-02 | |
| Enamine | EN300-254096-0.05g |
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one |
596844-18-7 | 95% | 0.05g |
$156.0 | 2023-05-26 | |
| Enamine | EN300-254096-0.1g |
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one |
596844-18-7 | 95% | 0.1g |
$233.0 | 2023-05-26 | |
| Enamine | EN300-254096-0.25g |
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one |
596844-18-7 | 95% | 0.25g |
$332.0 | 2023-05-26 |
1H,4H,5H,6H-cyclopentacpyrazol-4-one Suppliers
1H,4H,5H,6H-cyclopentacpyrazol-4-one Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 1H,4H,5H,6H-cyclopentacpyrazol-4-one
Introduction to 1H,4H,5H,6H-cyclopentacpyrazol-4-one (CAS No. 596844-18-7)
1H,4H,5H,6H-cyclopentacpyrazol-4-one (CAS No. 596844-18-7) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the cyclopentazine class of molecules, which are known for their broad spectrum of pharmacological effects. The presence of multiple nitrogen atoms in its ring structure contributes to its versatility as a scaffold for drug development.
The molecular structure of 1H,4H,5H,6H-cyclopentacpyrazol-4-one features a fused pyrazole ring system attached to a cyclopentane core. This configuration allows for diverse interactions with biological targets, making it an attractive candidate for further exploration in medicinal chemistry. The compound’s stability and reactivity under various conditions have been subjects of extensive study, providing insights into its potential applications in synthetic chemistry and drug design.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their therapeutic potential. 1H,4H,5H,6H-cyclopentacpyrazol-4-one has been studied for its possible role in modulating enzyme activity and inhibiting the growth of certain pathogens. Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties, which are highly relevant in the context of current global health challenges.
One of the most compelling aspects of 1H,4H,5H,6H-cyclopentacpyrazol-4-one is its structural flexibility. Researchers have leveraged this flexibility to design derivatives with enhanced pharmacological profiles. For instance, modifications at the 4-position of the pyrazole ring have been explored to improve binding affinity to specific biological targets. These efforts align with the broader trend in drug discovery towards rational design and optimization of lead compounds.
The synthesis of 1H,4H,5H,6H-cyclopentacpyrazol-4-one has been optimized through various synthetic routes to ensure high yield and purity. Advances in catalytic methods have enabled more efficient production processes, reducing the environmental impact while maintaining the integrity of the final product. These advancements are crucial for scaling up production and making such compounds more accessible for further research and development.
Recent computational studies have also shed light on the electronic properties of 1H,4H,5H,6H-cyclopentacpyrazol-4-one, which are essential for understanding its reactivity and interaction with biological systems. Molecular modeling techniques have been employed to predict binding modes and identify key residues involved in drug-receptor interactions. Such insights are invaluable for designing next-generation drugs with improved efficacy and reduced side effects.
The pharmaceutical industry is increasingly recognizing the importance of heterocyclic compounds like 1H,4H,5H,6H-cyclopentacpyrazol-4-one in addressing unmet medical needs. Its potential applications span across multiple therapeutic areas, including oncology, infectious diseases, and neurology. As research continues to uncover new biological functions and mechanisms of action associated with this compound class, it is likely that 1H,4H,5H,6H-cyclopentacpyrazol-4-one will play a significant role in future drug development strategies.
Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical applications. The continued exploration of 1H,4H,5H,6H-cyclopentacpyrazol-4-one and its derivatives will be instrumental in advancing our understanding of heterocyclic chemistry and its impact on human health. By leveraging cutting-edge technologies and interdisciplinary approaches, researchers can unlock the full potential of this promising compound.
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